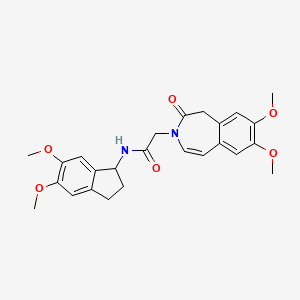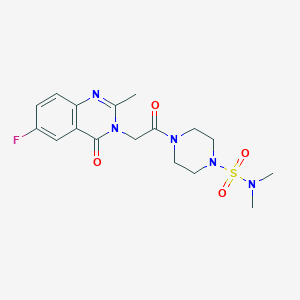![molecular formula C14H17N3O B11009460 N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009460.png)
N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a compound that features both pyridine and pyrrole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves the reaction of 2-(2-pyridyl)ethylamine with 3-(1H-pyrrol-1-yl)propanoic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The pyridine and pyrrole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Pyrrole derivatives: Compounds containing the pyrrole ring are known for their diverse biological activities.
Uniqueness
N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to the combination of both pyridine and pyrrole rings in its structure
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C14H17N3O/c18-14(7-12-17-10-3-4-11-17)16-9-6-13-5-1-2-8-15-13/h1-5,8,10-11H,6-7,9,12H2,(H,16,18) |
InChI Key |
JQBWIYDZDFGKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CCN2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B11009384.png)
![N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11009397.png)

![N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009403.png)
![2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009409.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11009418.png)
![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11009426.png)
![trans-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009437.png)
![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009438.png)


![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11009464.png)
![methyl 2-({[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11009470.png)
